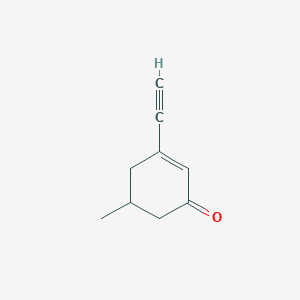

3-Ethynyl-5-methylcyclohex-2-en-1-one

Description

Properties

CAS No. |

113457-99-1 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

3-ethynyl-5-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H10O/c1-3-8-4-7(2)5-9(10)6-8/h1,6-7H,4-5H2,2H3 |

InChI Key |

IMNOWFYEGNCALV-UHFFFAOYSA-N |

SMILES |

CC1CC(=CC(=O)C1)C#C |

Canonical SMILES |

CC1CC(=CC(=O)C1)C#C |

Synonyms |

2-Cyclohexen-1-one, 3-ethynyl-5-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 3-Ethynyl-5-methylcyclohex-2-en-1-one and two analogs from the evidence:

Key Observations :

- Electronic Effects : The ethynyl group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated system. In contrast, the aryl substituents in introduce electron-donating effects (e.g., methoxy and hydroxy groups), which may stabilize the conjugated system via resonance.

- The ethynyl group in the target compound is linear, minimizing steric hindrance.

- Reactivity : The ethynyl group may participate in click chemistry (e.g., Huisgen cycloaddition), a feature absent in the alkyl- or aryl-substituted analogs .

Physicochemical Properties

Research Findings :

- Aryl-Substituted Analog () : The presence of methylenedioxy and methoxy groups in enhances UV absorption, making it useful in photochemical studies. Its aromatic substituents also improve thermal stability compared to aliphatic analogs .

- Alkyl-Substituted Analog () : The hexyl chain in increases lipophilicity, as evidenced by its predicted solubility in organic solvents like hexane or chloroform. This property is critical for applications in hydrophobic matrices or lipid-based drug delivery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-5-methylcyclohex-2-en-1-one with high purity?

- Methodological Answer :

- Step 1 : Begin with a Claisen-Schmidt condensation or aldol reaction to form the cyclohexenone core, as these methods are effective for α,β-unsaturated ketones .

- Step 2 : Introduce the ethynyl group via Sonogashira coupling, using a palladium catalyst and trimethylsilylacetylene (TMSA) as a precursor .

- Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted intermediates. Validate purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclohexenone backbone and substituent positions. Ethynyl protons appear as sharp singlets (~2.5 ppm) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680 cm) and ethynyl (C≡C, ~2100 cm) stretching frequencies .

- X-ray Crystallography : Resolve stereochemical ambiguities and confirm the planar geometry of the α,β-unsaturated ketone system .

Q. How does the ethynyl substituent influence the electronic properties of the cyclohexenone core?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distributions. The ethynyl group’s electron-withdrawing nature reduces electron density at the α-carbon, enhancing electrophilicity .

- Experimental Validation : Compare reactivity with analogs (e.g., methyl- or chloro-substituted cyclohexenones) in nucleophilic addition reactions to quantify electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Orthogonal Assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate binding affinities for biological targets (e.g., kinases) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethynyl with methyl or trifluoromethyl) to isolate contributions to activity .

- In Vivo Validation : Test top candidates in disease models (e.g., cancer xenografts) to confirm in vitro findings .

Q. What experimental designs are optimal for evaluating this compound as a kinase inhibitor?

- Methodological Answer :

- Molecular Docking : Screen against kinase ATP-binding pockets using AutoDock Vina to prioritize targets (e.g., EGFR, BRAF) .

- In Vitro Kinase Assays : Use fluorescence polarization (FP) or ADP-Glo™ assays to measure IC values .

- Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .

Q. How can computational tools predict the metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate cytochrome P450 metabolism and clearance rates .

- Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 to identify potential metabolic hotspots (e.g., ethynyl oxidation) .

- In Vitro Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.